![molecular formula C24H18FN3O B2637421 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-57-6](/img/structure/B2637421.png)
5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Description
5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Novel Derivative Synthesis : The compound 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is part of a broader group of pyrazolo[4,3-c]quinoline derivatives, whose synthesis involves complex chemical reactions, as demonstrated in studies. These derivatives are of interest due to their potential binding affinity to biological receptors like the estrogen receptor. For instance, novel classes of pyrazolo[4,3-c]quinoline derivatives were synthesized using easily accessible 2,3-dihydro-1H-quinolin-4-ones as starting materials. The process included functionalization with various acylating agents, leading to the formation of core substrates, which upon further reactions produced the desired pyrazole derivatives (Kasiotis et al., 2006).
Structural Studies : Detailed structural analysis is key to understanding the properties of such complex compounds. For example, studies on similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate provided insights into molecular structure, charge distribution, and interaction patterns. These findings are crucial for determining the compound's behavior in different environments and potential applications (Baumer et al., 2004).
Dimensionality of Supramolecular Aggregation : The impact of substitution on the dimensionality of supramolecular aggregation in related compounds, like dihydrobenzopyrazoloquinolines, has been a subject of study. These investigations help in understanding how molecular structures can be designed and manipulated to achieve desired properties and functionalities (Portilla et al., 2005).
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-18-12-10-16(11-13-18)23-20-15-28(14-17-6-2-4-8-21(17)25)22-9-5-3-7-19(22)24(20)27-26-23/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNNTCOTWAXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
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